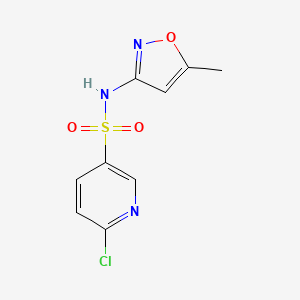![molecular formula C25H21FO5 B2745235 [2-(benzyloxy)-5-fluorophenyl][3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)oxiran-2-yl]methanone CAS No. 307509-08-6](/img/structure/B2745235.png)
[2-(benzyloxy)-5-fluorophenyl][3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)oxiran-2-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Benzyloxy)-5-fluorophenyl][3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)oxiran-2-yl]methanone is a complex organic compound characterized by its unique molecular structure, combining both aromatic and epoxide functionalities. Its significant structure makes it a point of interest in various fields of scientific research and industrial applications, particularly in chemistry and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(benzyloxy)-5-fluorophenyl][3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)oxiran-2-yl]methanone often involves the following steps:
Initial Reactants: : The synthesis begins with 2-(benzyloxy)-5-fluorobenzaldehyde and 3,4-dihydro-2H-1,5-benzodioxepine.
Formation of the Intermediate: : A Grignard reaction or a similar organometallic reaction could be employed to form an intermediate alcohol. This step may require specific conditions such as an inert atmosphere and low temperatures.
Epoxidation: : The intermediate is then subjected to an epoxidation reaction, possibly using a peracid like m-chloroperoxybenzoic acid (MCPBA) under controlled conditions.
Purification: : The final product is purified using techniques like column chromatography to obtain the target compound in high purity.
Industrial Production Methods
Industrial-scale production would likely involve optimizing the reaction conditions for higher yield and purity while considering factors like cost and environmental impact. Key steps include:
Optimization of Catalysts and Reagents: : Selection of cost-effective and recyclable catalysts.
Process Intensification: : Use of flow chemistry to enhance reaction rates and reduce by-products.
Purification and Quality Control: : Advanced methods such as High-Performance Liquid Chromatography (HPLC) for quality assurance.
化学反応の分析
Types of Reactions
Oxidation: : This compound may undergo oxidation reactions, particularly on the aromatic rings, forming quinones or other oxidized products.
Reduction: : Potential reduction of the epoxide ring under specific conditions to form diols.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents like KMnO4 or H2O2 under acidic or basic conditions.
Reduction: : Use of reducing agents like LiAlH4 or NaBH4.
Substitution: : Conditions vary based on the substituents but could include reagents like halogens or organometallic compounds under catalytic conditions.
Major Products Formed
The products formed depend on the type of reaction, but can include:
Oxidized derivatives: : Such as quinones.
Reduced derivatives: : Such as diols.
Substituted products: : Depending on the nature of the substituent added.
科学的研究の応用
Chemistry
Reaction Mechanisms: : Studying the compound’s reaction pathways and intermediates.
Synthesis of Derivatives: : Creating novel compounds for various applications.
Biology
Biochemical Studies: : Investigating interactions with biological macromolecules.
Enzyme Inhibition: : Potentially as a model compound for enzyme inhibition studies.
Medicine
Drug Development: : Screening for biological activity against various diseases.
Pharmacokinetics: : Analyzing absorption, distribution, metabolism, and excretion (ADME) profiles.
Industry
Material Science: : Development of polymers or other advanced materials.
Catalysis: : Use as a ligand or catalyst in organic synthesis.
作用機序
The mechanism by which [2-(benzyloxy)-5-fluorophenyl][3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)oxiran-2-yl]methanone exerts its effects involves:
Molecular Targets: : Binding to specific enzymes or receptors.
Pathways: : Modulating biochemical pathways, potentially involving inhibition of specific enzymes or interacting with DNA.
類似化合物との比較
Similar Compounds
[2-(benzyloxy)-5-fluorophenyl][3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone]
[2-(benzyloxy)-4-fluorophenyl][3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)oxiran-2-yl]methanone
Uniqueness
[2-(benzyloxy)-5-fluorophenyl][3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)oxiran-2-yl]methanone stands out due to its unique combination of functional groups, offering distinct reactivity patterns and potential applications not shared by its analogs. The presence of both aromatic and epoxide groups in a single molecule makes it an interesting subject for a variety of chemical transformations and applications.
Let me know if there's anything you'd like to dive deeper into!
特性
IUPAC Name |
[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)oxiran-2-yl]-(5-fluoro-2-phenylmethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FO5/c26-18-8-10-20(30-15-16-5-2-1-3-6-16)19(14-18)23(27)25-24(31-25)17-7-9-21-22(13-17)29-12-4-11-28-21/h1-3,5-10,13-14,24-25H,4,11-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMDGXDRJCDIAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C3C(O3)C(=O)C4=C(C=CC(=C4)F)OCC5=CC=CC=C5)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
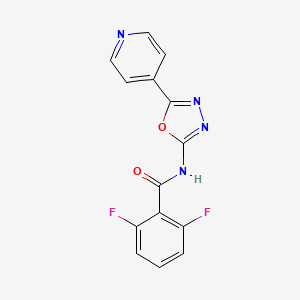
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2745153.png)
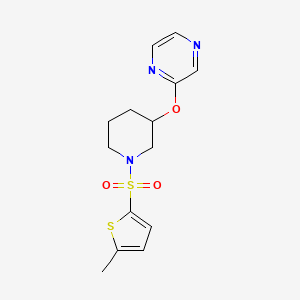
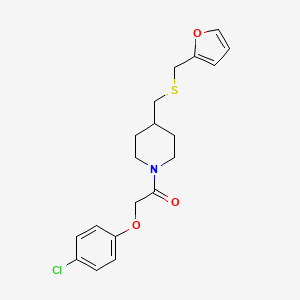
![4-bromo-2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}phenol](/img/structure/B2745161.png)
![5-[(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)sulfonyl]-2-methoxybenzamide](/img/structure/B2745162.png)
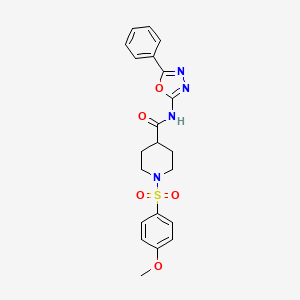
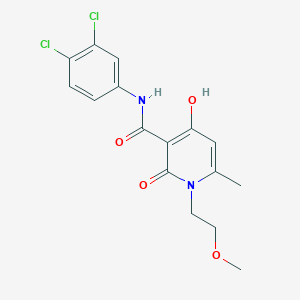
![4-((3-nitrobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2745168.png)
![5-amino-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2745171.png)
![Methyl 2-[2-(2-chloroacetamido)-1,3-thiazol-4-yl]acetate](/img/structure/B2745172.png)
![1-(4-methoxybenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2745173.png)
![1-(Thian-4-yl)-4-[4-(trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B2745174.png)
